molecular formula C18H19N3O2 B3015710 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034265-90-0

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No.: B3015710
CAS No.: 2034265-90-0
M. Wt: 309.369
InChI Key: YVUFOJHRAPZZNI-UHFFFAOYSA-N
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Description

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a chemical compound that belongs to the class of N-heterocyclic compounds It features a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety via a butoxy group

Mechanism of Action

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit antitrypanosomal activity , suggesting that they may target enzymes or proteins involved in the life cycle of Trypanosoma species.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines are purine analogues , which suggests that they might interfere with purine biochemical reactions. This could potentially disrupt the synthesis of nucleic acids, thereby inhibiting the growth and proliferation of cells.

Biochemical Pathways

These include HMG-CoA reductase , COX-2 , AMP phosphodiesterase , and KDR kinase . The inhibition of these enzymes can disrupt various cellular processes, including cholesterol synthesis, inflammation, cyclic AMP signaling, and angiogenesis, respectively.

Result of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may exhibit similar effects, such as inhibiting cell growth and proliferation, particularly in the context of antitrypanosomal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct photophysical and biological properties. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

4-butoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-3-12-23-17-6-4-14(5-7-17)18(22)20-15-9-11-21-16(13-15)8-10-19-21/h4-11,13H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUFOJHRAPZZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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